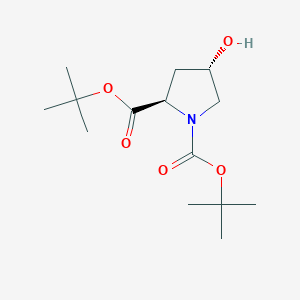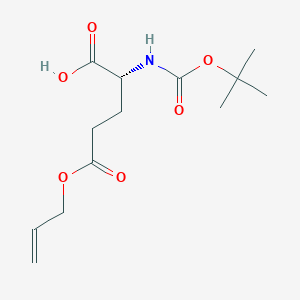
Ácido tetraetilcalceína
Descripción general
Descripción
Calcein tetraethyl acid is a useful research compound. Its molecular formula is C30H26N2O13. The purity is usually 97%min.
BenchChem offers high-quality Calcein tetraethyl acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcein tetraethyl acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioimagenología
El ácido tetraetilcalceína se utiliza ampliamente como un tinte fluorescente en la bioimagenología debido a su capacidad para emitir una fuerte fluorescencia cuando se une a los iones calcio {svg_1}. Esta propiedad lo hace particularmente útil para la obtención de imágenes de procesos y estructuras celulares. Se ha utilizado en múltiples terapias guiadas por bioimagenología, como la radioterapia fototérmica mejorada para el cáncer de pulmón de células no pequeñas {svg_2}.
Administración de fármacos
En el ámbito de la administración de fármacos, el ácido tetraetilcalceína sirve como un marcador visual para rastrear la liberación y distribución de fármacos dentro de los sistemas biológicos. Se ha estudiado su encapsulación dentro de hidrogeles termosensibles para la administración localizada de fármacos, lo que permite el seguimiento en tiempo real de la liberación de fármacos {svg_3}. Además, se ha incorporado a marcos metal-orgánicos para la liberación de fármacos activada por ultrasonido {svg_4}.
Ensayos de viabilidad celular
El ácido tetraetilcalceína juega un papel fundamental en los ensayos de viabilidad celular. Se utiliza para medir la proliferación y la citotoxicidad celular. El compuesto no es tóxico y puede penetrar fácilmente las membranas celulares, donde es convertido por esterasas intracelulares en un producto fluorescente, lo que indica células vivas {svg_5} {svg_6}.
Sondas fluorescentes
Como sonda fluorescente, el ácido tetraetilcalceína se ha utilizado para detectar y medir varios iones, como el hierro férrico, en muestras biológicas. Sus propiedades de fluorescencia cambian al unirse a iones específicos, lo que se puede medir cuantitativamente {svg_7}. Esta aplicación es crucial para los estudios sobre la nutrición y el metabolismo del hierro.
Nanomedicina
En nanomedicina, el ácido tetraetilcalceína se utiliza para evaluar la toxicidad y la biodistribución de nanopartículas, como los nanodiamantes. Cuando se acopla a estas nanopartículas, ayuda a evaluar su perfil de seguridad y cómo son procesadas por el cuerpo {svg_8}. Esto es esencial para el desarrollo de aplicaciones de nanomedicina como la administración de fármacos y los biomarcadores.
Ingeniería de tejidos
El ácido tetraetilcalceína también es fundamental en la ingeniería de tejidos, particularmente en los protocolos de tinción vivos/muertos para portadores tridimensionales. Permite la evaluación de la viabilidad celular dentro de andamios y tejidos, lo que es un factor clave en el éxito de las aplicaciones de ingeniería de tejidos {svg_9}.
Mecanismo De Acción
Target of Action
Calcein tetraethyl acid, also known as fluorexon , is a fluorescent dye that is primarily used as an indicator of lipid vesicle leakage . It is commonly used in biology as it can be transported through the cellular membrane into live cells . This makes it useful for testing cell viability and for short-term labeling of cells .
Mode of Action
Calcein tetraethyl acid interacts with intracellular esterases to produce a hydrophilic, strongly fluorescent compound that is retained in the cytoplasm . This interaction is crucial for its function as a cell viability indicator. The non-fluorescent calcein AM is converted by esterases into calcein, a process that occurs only in living cells that possess sufficient esterases .
Biochemical Pathways
It is known that the compound’s fluorescence is directly sensitive to ions such as ca2+, mg2+, zn2+, and others only at strongly alkaline ph . This suggests that it may interact with these ions within the cell, potentially affecting related biochemical pathways.
Pharmacokinetics
It is known that the compound can be transported into cells, where it interacts with intracellular esterases . The cellular uptake of calcein from the calcein-loaded liposome was about 1.08-fold than that from the calcein solution at 10 µM for a 2 h incubation time .
Result of Action
The primary result of calcein tetraethyl acid’s action is the production of a strongly fluorescent compound within the cytoplasm of live cells . This fluorescence can be used to indicate cell viability, as dead cells lack the active esterases required to convert calcein AM into calcein .
Action Environment
The action of calcein tetraethyl acid can be influenced by environmental factors such as pH and ion concentrations . For example, its fluorescence is directly sensitive to ions only at strongly alkaline pH . Additionally, calcein self-quenches at concentrations above 70 mM, which can affect its function as an indicator of lipid vesicle leakage .
Análisis Bioquímico
Biochemical Properties
Calcein tetraethyl acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used as a self-quenching probe . When used in biology, it can be transported through the cellular membrane into live cells, making it useful for testing cell viability and for short-term labeling of cells .
Cellular Effects
Calcein tetraethyl acid has profound effects on various types of cells and cellular processes. It influences cell function by acting as an indicator of lipid vesicle leakage . In the presence of high voltage pulses, it can induce instant extraction due to reversible electroporation .
Molecular Mechanism
The mechanism of action of Calcein tetraethyl acid is quite intriguing. It exerts its effects at the molecular level through binding interactions with biomolecules. For instance, it forms a bond with Ca2+ and emits a green fluorescence when the calcein complex is excited by blue light .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcein tetraethyl acid change over time. It has been observed that high voltage pulses induce instant extraction due to reversible electroporation . Subsequent leakage over time was only observed when specific conditions were met .
Dosage Effects in Animal Models
The effects of Calcein tetraethyl acid vary with different dosages in animal models. For instance, a study found that a dose of 25 mg/kg was established as an efficacious and safe dose for animal studies .
Metabolic Pathways
Calcein tetraethyl acid is involved in several metabolic pathways. It is known to interact with enzymes and cofactors. For instance, it has been observed that palmitate induces ER-stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol .
Transport and Distribution
Calcein tetraethyl acid is transported and distributed within cells and tissues. It is known to interact with transporters and binding proteins. For instance, it has been observed that calcein influx from seawater to the extracellular calcifying medium could be detected by changes in calcein influx rates .
Subcellular Localization
The subcellular localization of Calcein tetraethyl acid and its effects on activity or function are quite significant. It is known to be transported through the cellular membrane into live cells . This makes it useful for testing cell viability and for short-term labeling of cells .
Propiedades
IUPAC Name |
2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O13/c33-21-7-5-19-27(16(21)9-31(11-23(35)36)12-24(37)38)44-28-17(10-32(13-25(39)40)14-26(41)42)22(34)8-6-20(28)30(19)18-4-2-1-3-15(18)29(43)45-30/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUIOAAOQUWUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)CN(CC(=O)O)CC(=O)O)OC5=C3C=CC(=C5CN(CC(=O)O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401917 | |
| Record name | 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36352-49-5, 207124-64-9 | |
| Record name | Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxymethyl)-, calcium potassium salt (2:5:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[[5'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]methyl-(carboxymethyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium pentacalcium tetrahydrogen bis[N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-4',5'-diyl)bis(methylene)]bis[N-(carboxylatomethyl)aminoacetate]] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)









![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)



